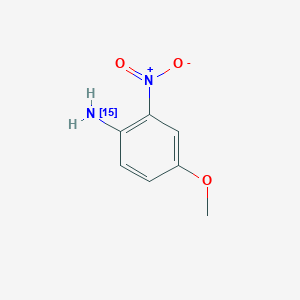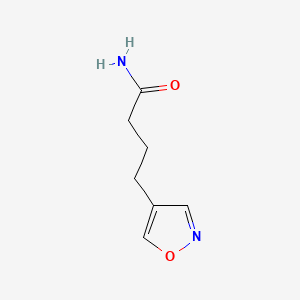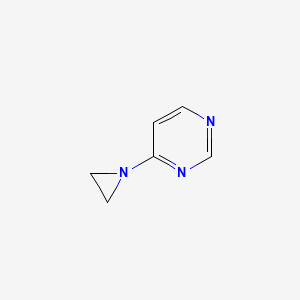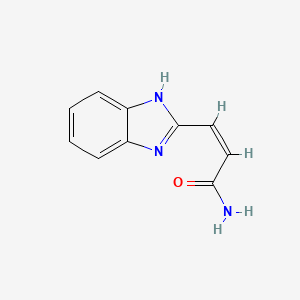
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide, also known as benzimidazole derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide are diverse and depend on the specific biological activity being studied. For example, in studies of its antitumor activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In studies of its anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide for lab experiments is its diverse biological activities. This compound can be used to study various biological processes, including cell proliferation, apoptosis, and inflammation. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound.
However, there are also some limitations to the use of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide in lab experiments. One limitation is its potential toxicity, which may limit its use in certain cell lines or animal models. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for the study of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide. One direction is the development of more potent and selective derivatives of this compound for use in drug development. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide can be achieved through several methods. One of the most common methods is the reaction between 2-amino(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamidee and acryloyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide with a yield of up to 85%.
Aplicaciones Científicas De Investigación
(Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVRZIGZRBKNT-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1H-Benzo[d]imidazol-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

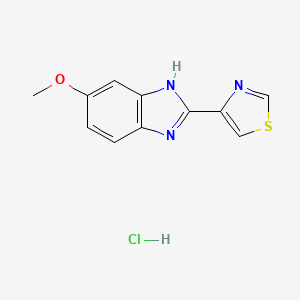
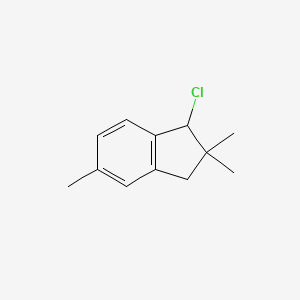

![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)


